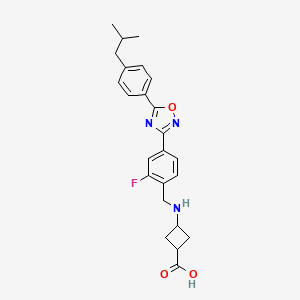![molecular formula C26H19N5O B1192533 1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMB4563 is a potent ATP-competitive small molecule which preferentially inhibits the serine/threonine protein kinase target of rapamycin complex 2 (TORC2).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Imidazo[1,5-a]quinoxaline derivatives, related to the compound , have demonstrated significant antimicrobial properties. These properties are influenced by various alkyl substituents in the pyridine ring and the imidazo[1,5-a]quinoxaline system. Notably, chlorides and iodides show higher activity towards bacteria than fungi (Kalinin et al., 2013).
Chemical Synthesis and Reactivity
- Research on the synthesis and reactivity of cyanomethyl derivatives of imidazo pyridine and pyrimidine, closely related to the compound , has been conducted. This study provides insights into the potential reactivity and synthesis pathways that could be applicable to similar compounds (Kutrov et al., 2008).
Inhibitory Activities
- Compounds structurally similar to "1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one" have been identified as inhibitors of VEGFR-2 kinase, suggesting potential application in cancer research or therapy (Han et al., 2012).
Antioxidant Properties
- Novel quinolinone derivatives, which share a structural similarity with the compound , have been evaluated as antioxidants in lubricating greases. This research suggests potential applications of such compounds in industrial contexts (Hussein et al., 2016).
Anti-Leukemic Activity
- A compound structurally related to the one , synthesized from 2-nitroaniline, has shown potential anti-leukemic activity against several human leukemia cell lines, indicating possible applications in cancer treatment (Guillon et al., 2022).
Phosphodiesterase Inhibitors
- Quinoline derivatives, akin to the compound , have been synthesized and evaluated as phosphodiesterase 10A (PDE10A) inhibitors. This research suggests potential applications in neurological or psychiatric conditions (Hamaguchi et al., 2014).
Eigenschaften
Produktname |
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one |
|---|---|
Molekularformel |
C26H19N5O |
Molekulargewicht |
417.47 |
IUPAC-Name |
1-(4-(1H-Pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C26H19N5O/c1-29-24-17-28-23-11-6-18(19-5-4-12-27-16-19)15-22(23)25(24)31(26(29)32)21-9-7-20(8-10-21)30-13-2-3-14-30/h2-17H,1H3 |
InChI-Schlüssel |
CQQZVRUJSYPEQY-UHFFFAOYSA-N |
SMILES |
O=C(N1C2=CC=C(N3C=CC=C3)C=C2)N(C)C4=C1C5=CC(C6=CC=CN=C6)=CC=C5N=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CMB-4563; CMB 4563; CMB4563 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






